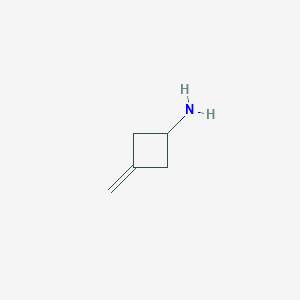

3-Methylenecyclobutanamine

Descripción

3-Methylcyclobutanamine (CAS: 20826-77-1) is a cyclobutane-derived amine featuring a methyl group at the 3-position of the four-membered ring and an amine group at the 1-position. Its molecular formula is C₅H₁₁N, with a molar mass of 85.15 g/mol. The compound exists in cis- and trans-stereoisomeric forms, as evidenced by its hydrochloride salts (e.g., cis-3-Methylcyclobutanamine hydrochloride, CAS: 1093951-55-3, and trans-3-Methylcyclobutanamine hydrochloride, CAS: 20826-77-1) . It is primarily used in pharmaceutical research as a building block for active intermediates .

Propiedades

IUPAC Name |

3-methylidenecyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBTPTWKSVCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454880 | |

| Record name | 3-Methylenecyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-49-6 | |

| Record name | 3-Methylenecyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with ammonia or primary amines in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-Methylenecyclobutanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylenecyclobutanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclobutylamines.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclobutylamines.

Substitution: Formation of substituted cyclobutylamines.

Aplicaciones Científicas De Investigación

Structural Significance and Properties

The cyclobutane ring structure of 3-Methylenecyclobutanamine contributes to its unique chemical properties. Cyclobutanes are characterized by their strained four-membered ring, which can lead to interesting reactivity patterns. The puckered conformation allows for increased C−C bond lengths and enhanced π-character, making them suitable candidates for various applications in medicinal chemistry .

Drug Development

3-Methylenecyclobutanamine has been explored for its potential as a building block in the synthesis of novel drug candidates. Its incorporation into drug molecules can improve metabolic stability and reduce planarity, which are critical factors in enhancing bioavailability and efficacy . For instance, cyclobutane derivatives have been utilized to replace larger cyclic systems or aromatic groups, thus serving as aryl isosteres that can fit into hydrophobic pockets within biological targets .

Targeting Integrin Receptors

Recent studies have focused on the role of cyclobutane-based compounds in targeting integrin receptors, particularly αvβ3 integrins involved in tumor angiogenesis. The incorporation of 3-Methylenecyclobutanamine into small molecules has shown promise in developing αvβ3 antagonists with improved stability and potency . These compounds can effectively inhibit metastasis by blocking the interactions between integrins and extracellular matrix proteins.

Selective Hydroxylation Techniques

Innovative synthetic approaches have been developed to enhance the functionalization of 3-Methylenecyclobutanamine derivatives. Engineered P450 enzymes have demonstrated selective C–H hydroxylation capabilities, allowing for the efficient production of bifunctional intermediates essential for drug discovery . This method not only streamlines the synthesis process but also increases the diversity of cyclobutane derivatives available for biological testing.

Click Chemistry Applications

The application of Click chemistry has further expanded the utility of 3-Methylenecyclobutanamine in creating complex molecular architectures with high specificity and modularity. This approach facilitates the rapid assembly of drug-like molecules that can be tailored for specific biological activities . The versatility of Click reactions makes it a valuable tool in pharmaceutical research, particularly for developing targeted drug delivery systems.

Antioxidant Properties

Research has indicated that compounds derived from cyclobutane structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The ability to scavenge free radicals positions these compounds as potential therapeutic agents in managing conditions such as cancer and neurodegenerative disorders.

Case Study: Integrin Targeting

In a notable case study involving a derivative of 3-Methylenecyclobutanamine, researchers evaluated its effectiveness as an αvβ3 antagonist in vivo. The compound demonstrated significant inhibition of tumor growth and angiogenesis in mouse models, highlighting its therapeutic potential . This study underscores the importance of structural modifications using cyclobutane derivatives to enhance drug efficacy.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Methylenecyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methylene group can participate in various chemical reactions, further modulating the compound’s effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Methylcyclobutanamine with structurally related amines and cycloalkylamines:

Physicochemical Properties

- Basicity : The strained cyclobutane ring in 3-Methylcyclobutanamine likely reduces amine basicity compared to unstrained cyclohexylamine or linear 3-methylbutanamine due to electron-withdrawing effects .

- Solubility : The hydrochloride salt (e.g., 3-Methylcyclobutanamine HCl) exhibits improved water solubility (>50 mg/mL) compared to the free base, a property critical for pharmaceutical formulations .

- Thermal Stability : Cyclobutane derivatives are less thermally stable than cyclopentane or cyclohexane analogues, with decomposition observed at temperatures >150°C .

Contrast with Halogenated Analogues

Chlorinated cycloalkylamines (e.g., 3-chloroaniline, CAS: 108-42-9) exhibit distinct electronic profiles due to halogen substitution, leading to higher dipole moments and reactivity in electrophilic substitutions. However, 3-Methylcyclobutanamine lacks such polar substituents, favoring applications requiring non-polar intermediates .

Research Findings and Data Gaps

- Stereochemical Impact : The trans-isomer of 3-Methylcyclobutanamine hydrochloride shows marginally higher stability in aqueous solutions than the cis-isomer, though detailed kinetic studies are lacking .

- Toxicological Data: No explicit toxicity data for 3-Methylcyclobutanamine is available in the provided evidence, unlike its halogenated analogues (e.g., 3-chloroaniline, which has established EPA hazard profiles) .

Actividad Biológica

3-Methylenecyclobutanamine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications as an integrin antagonist, targeting the αvβ3 integrin receptor, which plays a crucial role in tumor progression and metastasis.

Structural Characteristics

The structural framework of 3-methylenecyclobutanamine allows for the incorporation of various functional groups, which can enhance its biological activity. The cyclobutane ring provides rigidity and the ability to mimic peptide structures, making it an attractive scaffold for drug design.

Integrin Antagonism

Research indicates that 3-methylenecyclobutanamine and its derivatives have significant inhibitory effects on the αvβ3 integrin. This integrin is involved in cell adhesion, migration, and angiogenesis, processes critical to cancer progression. Compounds derived from cyclobutane structures have shown promising results in inhibiting cell adhesion and invasion in vitro:

- In Vitro Studies : In cell-based adhesion assays, 3-methylenecyclobutanamine demonstrated an IC50 value of less than 1 μM, indicating potent activity against αvβ3 integrin .

- Stability : The compound exhibits a half-life greater than 80 minutes in biological systems, suggesting good metabolic stability which is crucial for therapeutic efficacy .

The mechanism by which 3-methylenecyclobutanamine exerts its biological effects involves mimicking the natural ligands of integrins. By occupying the binding site of αvβ3, it prevents the interaction between the integrin and its extracellular matrix ligands, thereby inhibiting downstream signaling pathways that promote tumor cell survival and migration .

Preclinical Evaluations

In vivo studies using immunocompetent C57BL/6 mouse models have shown that derivatives of 3-methylenecyclobutanamine are well-tolerated and exhibit significant anti-tumor activity. For instance, compound 54 , a derivative of 3-methylenecyclobutanamine, was selected for further development due to its effective inhibition of αvβ3 in several melanoma cell line models .

Comparative Analysis of Cyclobutane Derivatives

The following table summarizes key findings related to various cyclobutane derivatives and their biological activities:

| Compound Name | IC50 (μM) | Stability (t1/2) | Activity Type |

|---|---|---|---|

| 3-Methylenecyclobutanamine | <1 | >80 minutes | Integrin antagonist |

| Cyclobutylamine | N/A | N/A | Hydroxylation substrate |

| Cyclobutane-based RGD Mimetics | <1 | >80 minutes | Anti-cancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.